molecular formula C5H3I2N B1280989 2,6-Diiodopyridine CAS No. 53710-17-1

2,6-Diiodopyridine

Cat. No. B1280989
CAS RN: 53710-17-1
M. Wt: 330.89 g/mol
InChI Key: IHBAEQUKKOAEES-UHFFFAOYSA-N
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Description

2,6-Diiodopyridine is a chemical compound that is a derivative of pyridine, where two hydrogen atoms at the 2 and 6 positions of the pyridine ring are replaced by iodine atoms. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, dyes, and coordination compounds. The presence of iodine atoms significantly alters the electronic properties of the pyridine ring, making it a versatile reagent in organic synthesis.

Synthesis Analysis

The synthesis of 2,6-diiodopyridine derivatives can be achieved through various methods. For instance, 2,4,6-trifluoropyridine can be diiodinated to yield 2,4,6-trifluoro-3,5-diiodopyridine, which can further react to form various substituted pyridines . Additionally, 2,6-Dichloropyridine can be transformed into 2-amino-3-nitropyridine-6-methoxy through a series of reactions including substitution, nitration, ammoniation, and oxidation . These methods demonstrate the reactivity of halogenated pyridines and their utility in synthesizing more complex pyridine derivatives.

Molecular Structure Analysis

The molecular structure of 2,6-diiodopyridine derivatives can be influenced by the nature of substituents on the pyridine ring. For example, structurally rigid 2,6-distyrylpyridines exhibit a planar conformation, which is crucial for their application as fluorescent dyes . The introduction of electron-donating or electron-withdrawing groups can significantly affect the electronic absorption and fluorescence spectra of these compounds.

Chemical Reactions Analysis

2,6-Diiodopyridine and its derivatives participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals such as iron, which show unusual thermal and photochemical properties . The iodine atoms in these compounds can also engage in halogen bonding, as demonstrated by the formation of discrete aggregates with iodoperfluorocarbons . Furthermore, the presence of isocyanide groups in some 2,6-diiodopyridine derivatives enables their use in multicomponent chemistry to synthesize complex molecules like opioids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-diiodopyridine derivatives are influenced by their molecular structure. The high fluorescence quantum yields and the spectral properties of these compounds make them suitable for applications as fluorescent probes . The electronic properties, such as the refractive index and non-linear optical parameters, can be investigated using computational methods like DFT calculations, providing insights into their potential applications in materials science .

Scientific Research Applications

2,6-Diiodopyridine is an organic compound that is often used in various chemical reactions . It’s typically a solid powder at room temperature . The molecule features iodine atoms adjacent to the nitrogen of pyridine .

One specific application of 2,6-Diiodopyridine is in the synthesis of strained pyridine-containing cyclyne via reductive aromatization . The compound is prepared by oxidation of 2,6-dimethylpyridine . It also finds use in the preparation of metal-coordinated polymer materials .

Another application is in the field of magnetic systems. For instance, it has been used in the synthesis of new canted antiferromagnetic systems . The two complexes Cu (2ip)X2 were prepared (where 2ip = 2-iodopyridine and X = Cl or Br), and their crystal structures were determined . The two complexes are isomorphous and form a magnetic chain based on the two-halide exchange pathway .

  • Synthesis of Acetylene-Expanded Tridentate Ligands

    • Field: Organic Chemistry
    • Application: 2,6-Diiodopyridine is used as a more reactive base unit in an alternate synthesis of acetylene-expanded tridentate ligands .
    • Method: The specific methods of application or experimental procedures are not detailed in the source .
    • Results: The results or outcomes obtained are not specified in the source .
  • Generation of Protonated 2,6-Didehydropyridine

    • Field: Physical Organic Chemistry
    • Application: Evidence is provided in support of the existence of 2,6-didehydropyridinium cation in the gas phase .
    • Method: The protonated 2,6-didehydropyridine was generated and its chemical properties were examined in the gas phase using a Fourier transform ion cyclotron resonance mass spectrometer .
    • Results: The results suggest that a mixture of singlet (ground) state and triplet (excited) state 2,6-didehydropyridinium cations was generated. The two different states show qualitatively different reactivity, with the triplet state showing greater Brønsted acidity than that of the singlet state. The triplet state also shows much greater radical reactivity than that of the singlet state .
  • Preparation of Multifunctional Ligands

    • Field: Organic Chemistry
    • Application: 2,6-Diiodopyridine is used as a more reactive base unit in the synthesis of multifunctional ligands .
    • Method: The specific methods of application or experimental procedures are not detailed in the source .
    • Results: The results or outcomes obtained are not specified in the source .
  • Synthesis of Acetylene-Expanded Tridentate Ligands

    • Field: Organic Chemistry
    • Application: 2,6-Diiodopyridine is used as a more reactive base unit in an alternate synthesis of acetylene-expanded tridentate ligands .
    • Method: The specific methods of application or experimental procedures are not detailed in the source .
    • Results: The results or outcomes obtained are not specified in the source .

Safety And Hazards

2,6-Diiodopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .

Future Directions

A recent study demonstrated that substitution of adenine with 2,6-diaminopurine enables repair of cyclobutane pyrimidine dimers (CPDs) with yields reaching 92% . This suggests that 2,6-Diiodopyridine could have potential applications in the field of DNA repair and genetic engineering .

properties

IUPAC Name

2,6-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2N/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBAEQUKKOAEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465601
Record name 2,6-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diiodopyridine

CAS RN

53710-17-1
Record name 2,6-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diiodopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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